molecular formula C8H13NO4 B3189878 Diethyl 2-aminofumarate CAS No. 36016-13-4

Diethyl 2-aminofumarate

Cat. No.: B3189878
CAS No.: 36016-13-4
M. Wt: 187.19 g/mol
InChI Key: FFZBMYDDXULOPW-WAYWQWQTSA-N
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Description

Diethyl 2-aminofumarate is a chemical compound with the molecular formula C8H13NO4 . It’s a compound that can be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . For a more detailed analysis, you may want to use a structural formula editor and 3D model viewer like MolView .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, density, melting point, and boiling point . For a more detailed analysis, you may want to refer to resources like ChemicalBook .

Scientific Research Applications

Toxicology and Drug Metabolism

  • Toxicological Research : Diethyl maleate, closely related to diethyl 2-aminofumarate, is used in toxicological research, particularly with isolated adult rat hepatocytes. It's known for its ability to deplete glutathione without affecting protein synthesis, amino acid transport, or monooxygenase activity at certain concentrations (Goethals et al., 1983).

Chemistry and Synthesis

  • Chemical Synthesis : Reactions of various amines with diethyl ethoxymethylenemalonate, a compound related to this compound, produce carboxy-4H-pyrimido[2,1-b]-benzazol-4-ones. These derivatives have potential applications in the development of antiallergic agents (Wade et al., 1983).
  • Heterocyclic Compound Synthesis : Diethyl acetylenedicarboxylate's reaction with amines, closely related to this compound, results in the formation of compounds that are hydrolyzed into pyruvic acid and other byproducts. This process is significant in the synthesis of various heterocyclic compounds (Iwanami et al., 1964).
  • Corrosion Inhibition : α-Aminophosphonates, chemically similar to this compound, have been shown to be effective as corrosion inhibitors for mild steel in hydrochloric acid, a finding relevant for industrial applications (Gupta et al., 2017).

Biomedical Applications

  • Anticorrosion Properties : Diethyl (phenylamino) methyl) phosphonate derivatives, chemically related to this compound, show promise as corrosion inhibitors, with potential applications in the protection of metals used in biomedical devices (Moumeni et al., 2020).

Properties

IUPAC Name

diethyl (Z)-2-aminobut-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4,9H2,1-2H3/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZBMYDDXULOPW-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C(=O)OCC)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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